Scientific Field: Analytical chemistry.
Summary: Dihexylammonium acetate is used as an ion-pairing agent for the analysis of nucleosides and nucleotides in food products and beverages.
Methods/Experimental Procedures: Ion-pair chromatography based techniques are employed, where dihexylammonium acetate forms ion pairs with nucleosides and nucleotides, facilitating their separation and detection.
Results/Outcomes: This method allows for accurate quantification of nucleosides and nucleotides in food samples.
Scientific Field: Analytical chemistry, nutrition science.
Summary: Dihexylammonium acetate is utilized for the analysis of inositol phosphates (InsP) in nutrition products.
Methods/Experimental Procedures: A highly volatile ion-pair reagent, dihexylammonium acetate, is applied to separate InsP1–InsP6. The quantification is done using multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode.
Results/Outcomes: This method enables simultaneous detection of InsP1–InsP6 within 15 minutes with a wide linearity range (typically 0.3–1200 pmol).
Scientific Field: Analytical chemistry, food science.
Summary: Dihexylammonium acetate serves as an ion-pairing agent for the analysis of acid orange dyes in meat products.
Methods/Experimental Procedures: Ion-pair chromatography based techniques are employed to separate and quantify acid orange dyes using dihexylammonium acetate.
Results/Outcomes: This approach allows for accurate determination of acid orange dye content in meat samples.
Scientific Field: Chromatography, oligonucleotide analysis.
Summary: Hexylammonium acetate (HAA), a related compound to dihexylammonium acetate, is used as an ion-pairing agent for chromatographic analysis of oligonucleotides.
Methods/Experimental Procedures: HAA is prepared and compared to other agents like TEAA and TEA-HFIP. It is employed for analyzing homomolecular oligonucleotides, long oligonucleotides, heteromolecular oligonucleotides, and phosphorothioates.
Results/Outcomes: HAA provides benefits over other agents, enhancing the separation and detection of oligonucleotides.
Summary: Dihexylammonium acetate (DHAA) can be used as an ion-pairing agent for the chromatographic analysis of oligonucleotides.
Methods/Experimental Procedures: DHAA is applied to separate and quantify various types of oligonucleotides, including
Results/Outcomes: DHAA enhances the separation and detection of these oligonucleotides compared to other agents like TEAA and TEA-HFIP.
Summary: Dihexylammonium acetate serves as an ion-pairing agent for the analysis of nucleosides and nucleotides in beverages.
Methods/Experimental Procedures: Ion-pair chromatography techniques are employed to separate and quantify nucleosides and nucleotides using dihexylammonium acetate.
Results/Outcomes: This method allows for accurate determination of nucleoside and nucleotide content in various beverages.
DHAA is a salt formed by the combination of dihexylamine (a long-chain primary amine) and acetic acid (vinegar). Its primary significance lies in its application as an ion-pairing agent in a specific chromatography technique called ion-pair chromatography (IPC) [].
The Dhaa molecule consists of two key parts:
This positively charged ion has a long, aliphatic hydrocarbon chain with six carbon atoms attached to a central nitrogen atom.
This negatively charged ion comprises a methyl group (CH3) bonded to a carbonyl group (C=O) and an oxygen atom with a negative charge.
The positively charged amine group and the negatively charged acetate group form an ionic bond, creating the Dhaa molecule. The long hydrocarbon chain of the amine group grants the molecule a hydrophobic character, while the acetate group provides water solubility [, ].
C12H27NH2 (dihexylamine) + CH3COOH (acetic acid) → C12H27NH3+CH3COO- (Dhaa)
DHAA's primary function lies in IPC. Here, it interacts with charged analytes in a sample by forming ion pairs. The long hydrophobic chain of Dhaa increases the retention time of these ion pairs on a reversed-phase chromatography column, allowing for better separation and identification of the analytes [].
Irritant